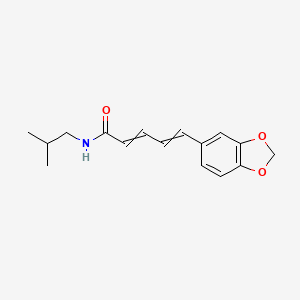
5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)penta-2,4-dienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Piperlonguminine can be synthesized through various methods. One common synthetic route involves the amidation of 5,6-dihydropyridin-2(1H)-one with 3,4,5-trimethoxycinnamic acid . This reaction typically requires the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) . Another method involves the Horner-Wadsworth-Emmons (HWE) approach, where phosphonoacetamide reacts with an aldehyde in the presence of a base .
Industrial Production Methods: Industrial production of piperlonguminine often involves extraction from the Piper longum plant. The extraction process includes drying and grinding the plant material, followed by solvent extraction using ethanol or methanol . The crude extract is then purified through chromatographic techniques to isolate piperlonguminine .
Analyse Des Réactions Chimiques
Types of Reactions: Piperlonguminine undergoes various chemical reactions, including:
Oxidation: Piperlonguminine can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert piperlonguminine to its dihydro derivatives.
Substitution: Piperlonguminine can undergo nucleophilic substitution reactions, particularly at the dihydropyridine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted piperlonguminine derivatives.
Applications De Recherche Scientifique
Piperlonguminine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various bioactive compounds.
Medicine: Investigated for its potential as an anticancer agent, particularly in breast cancer and thyroid cancer It also shows promise in treating inflammatory diseases and infections.
Industry: Utilized in the development of pharmaceuticals and as a natural pesticide.
Mécanisme D'action
Piperlonguminine exerts its effects through multiple mechanisms:
Anticancer Activity: Induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and inhibiting key signaling pathways such as NF-κB and JAK/STAT
Anti-inflammatory Activity: Inhibits inflammatory signaling cascades, including MAPK and NF-κB, leading to reduced expression of pro-inflammatory cytokines.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Comparaison Avec Des Composés Similaires
Piperlonguminine is often compared with other alkaloids derived from Piper species, such as:
Piperine: Another major alkaloid from Piper longum, known for its bioenhancing properties.
Pipernonaline: Exhibits similar antimicrobial and anti-inflammatory activities.
Piperidine: A simpler alkaloid with a broad range of pharmacological activities.
Uniqueness: Piperlonguminine stands out due to its potent anticancer properties and ability to modulate multiple biological pathways, making it a versatile compound for therapeutic applications .
Propriétés
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)penta-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-12(2)10-17-16(18)6-4-3-5-13-7-8-14-15(9-13)20-11-19-14/h3-9,12H,10-11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAAPCGHVWVUEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C=CC=CC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
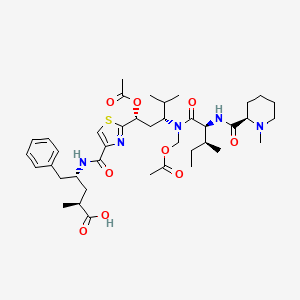

![13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione](/img/structure/B12426809.png)
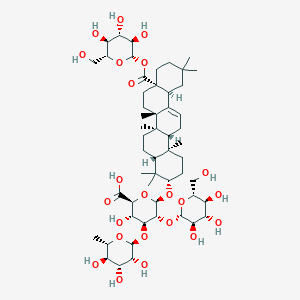
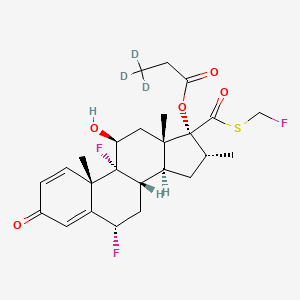
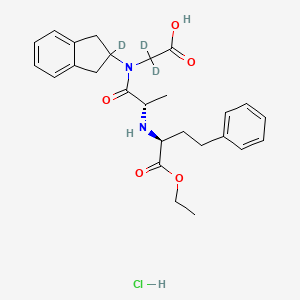

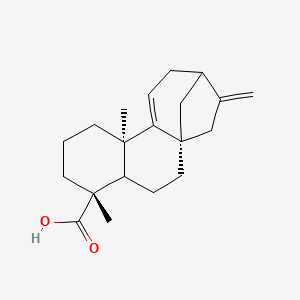

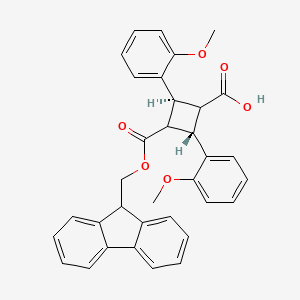

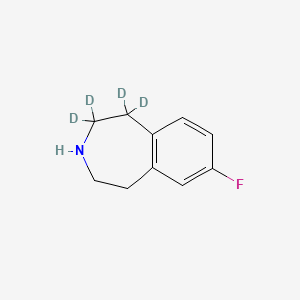
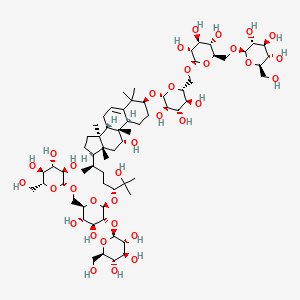
![[2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone](/img/structure/B12426877.png)
